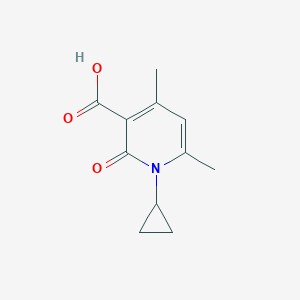
4-amino-N-pyridin-4-ylbenzamide
Vue d'ensemble
Description
4-amino-N-pyridin-4-ylbenzamide, also known as 4-aminopyridine-4-carboxamide, is a novel compound with unique properties that have been studied in recent years. It has been found to have a wide range of applications in the fields of biochemistry, physiology, pharmacology, and medicinal chemistry. It has been used in the synthesis of a variety of compounds, including drugs, and is also known to be a potent inhibitor of the enzyme acetylcholinesterase.
Applications De Recherche Scientifique
Liquid Crystal Synthesis
A study by Ong, Ha, Yeap, and Hong-Cheu Lin (2018) explored the synthesis of a series of liquid crystals, including a compound similar to 4-amino-N-pyridin-4-ylbenzamide. These liquid crystals, with a pyridine core, showed potential in creating various mesophases useful in display technologies and other applications (Ong et al., 2018).
Corrosion Inhibition
Ji et al. (2016) synthesized a Schiff base derivative containing more than one pyridine ring, similar to this compound. This compound exhibited significant properties as a corrosion inhibitor for mild steel in acidic environments, suggesting its application in industrial corrosion prevention (Ji et al., 2016).
DNA Interaction Studies
Kurt et al. (2020) conducted research on novel Schiff base ligands derived from reactions including 4-amino-acetophenone, related to this compound. These ligands, in combination with various metals, exhibited DNA binding activity, indicating potential for drug development and molecular biology research (Kurt et al., 2020).
Drug Discovery and Pharmaceutical Studies
Research by Zhou et al. (2008) involved a compound structurally similar to this compound, demonstrating its potential as a histone deacetylase inhibitor. This suggests its application in developing anticancer drugs and understanding epigenetic mechanisms in diseases (Zhou et al., 2008).
Mécanisme D'action
While the specific mechanism of action for 4-amino-N-pyridin-4-ylbenzamide is not mentioned in the retrieved papers, similar compounds have been found to interact with various biological targets. For example, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been found to interact with the Vascular endothelial growth factor receptor 1 in humans .
Propriétés
IUPAC Name |
4-amino-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWCWIFJWMZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)


![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)
![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)


![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)


